molecular formula C23H16ClN3O3S B11596937 (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11596937
M. Wt: 449.9 g/mol
InChI Key: FIAGDEGCWFNADS-MOSHPQCFSA-N
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Description

The compound (5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazolo-thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include chlorinated solvents, bases like potassium carbonate, and catalysts such as palladium complexes .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated compounds .

Mechanism of Action

The mechanism by which (5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique triazolo-thiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C23H16ClN3O3S

Molecular Weight

449.9 g/mol

IUPAC Name

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H16ClN3O3S/c1-2-29-17-8-6-14(7-9-17)21-25-23-27(26-21)22(28)20(31-23)13-18-10-11-19(30-18)15-4-3-5-16(24)12-15/h3-13H,2H2,1H3/b20-13-

InChI Key

FIAGDEGCWFNADS-MOSHPQCFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=N2

Origin of Product

United States

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